4-Bromo-2-fluoro-6-(trifluoromethyl)phenol
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Overview
Description
4-Bromo-2-fluoro-6-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenolic ring
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as trifluoromethylbenzenes , which are often used in Suzuki–Miyaura coupling reactions .
Mode of Action
In general, trifluoromethylbenzenes are known to participate in electronically divergent processes with metal catalysts in Suzuki–Miyaura coupling reactions .
Pharmacokinetics
A related compound, 2-bromo-4-fluoro-5-(trifluoromethyl)phenol, has been noted to have high gi absorption .
Action Environment
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various chemical reactions, including free radical bromination and nucleophilic substitution .
Metabolic Pathways
Similar compounds are known to participate in various metabolic processes .
Subcellular Localization
Similar compounds are known to localize in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine or chlorine can be used under acidic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenolic ethers, while oxidation can yield quinones.
Scientific Research Applications
4-Bromo-2-fluoro-6-(trifluoromethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-6-(trifluoromethyl)benzene
- 4-Bromo-2,6-difluorophenol
- 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline
Uniqueness
4-Bromo-2-fluoro-6-(trifluoromethyl)phenol is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on a phenolic ring. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-fluoro-6-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJWBFQGKNTKGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269022 |
Source
|
Record name | 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224604-17-4 |
Source
|
Record name | 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1224604-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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